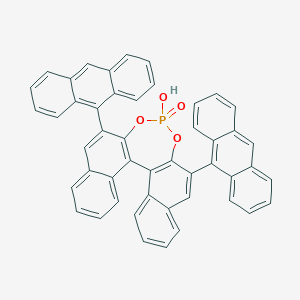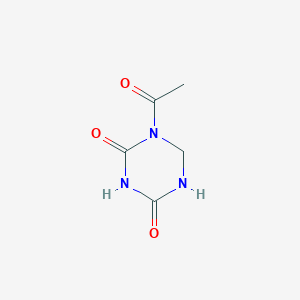
1-Acetyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,3,5-triazinane-2,4-dione, also known as acetyl triazine, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline powder that is soluble in water and organic solvents. The compound has a unique structure that makes it attractive for use in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms. It has been shown to be effective against a wide range of bacteria and fungi.
Biochemische Und Physiologische Effekte
Acetyl triazine has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant effect on the biochemical and physiological processes of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of chemical reactions. However, one limitation of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is its high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-1,3,5-triazinane-2,4-dione triazine. One area of research is the development of new drugs based on the compound's antimicrobial properties. Another area of research is the use of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4-dione can be achieved through several methods. One of the most common methods is the reaction between cyanuric acid and acetic anhydride. This reaction leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in high yield. Another method involves the reaction between cyanuric chloride and acetic acid, which also leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine.
Wissenschaftliche Forschungsanwendungen
Acetyl triazine has been studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds. It has also been studied as a potential drug delivery agent due to its unique structure. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new drugs.
Eigenschaften
CAS-Nummer |
131148-35-1 |
|---|---|
Produktname |
1-Acetyl-1,3,5-triazinane-2,4-dione |
Molekularformel |
C5H7N3O3 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
1-acetyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)8-2-6-4(10)7-5(8)11/h2H2,1H3,(H2,6,7,10,11) |
InChI-Schlüssel |
NWROQCTUDFLUKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNC(=O)NC1=O |
Kanonische SMILES |
CC(=O)N1CNC(=O)NC1=O |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione, 1-acetyldihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



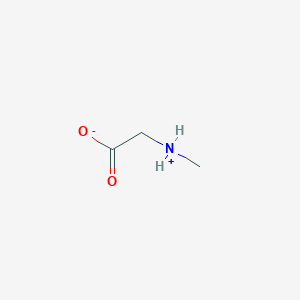
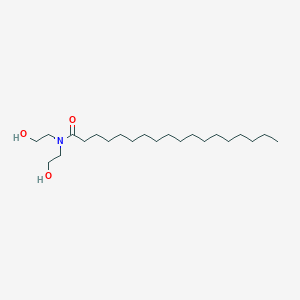
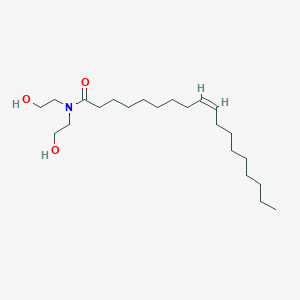
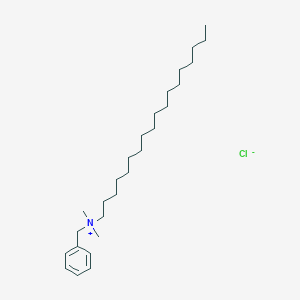
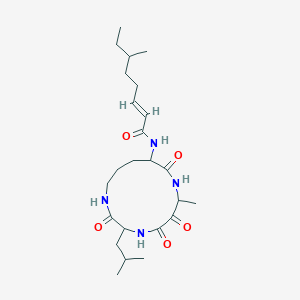
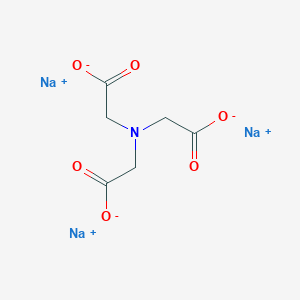
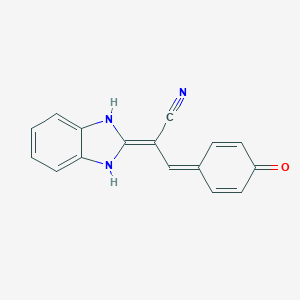
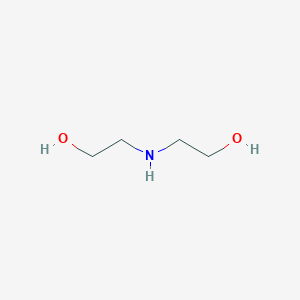
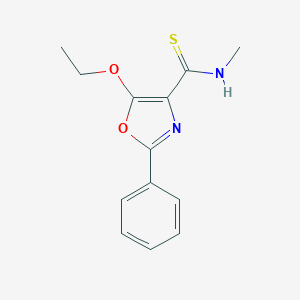
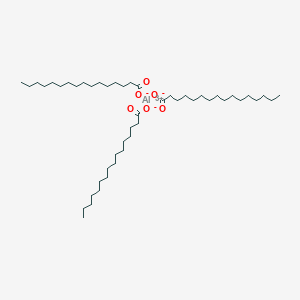
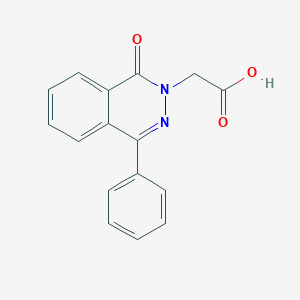
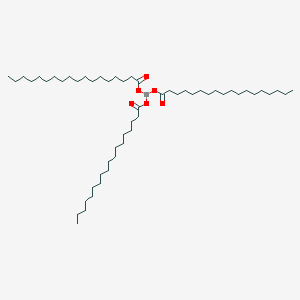
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
